![molecular formula C17H19F3N2O2 B2997095 N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide CAS No. 1009691-02-4](/img/structure/B2997095.png)
N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrrolidine derivative, which is a class of organic compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms . The presence of the trifluoro-3-oxobut-1-enyl group suggests that this compound might have interesting reactivity due to the electron-withdrawing nature of the trifluoro group and the presence of a carbonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the trifluoro-3-oxobut-1-enyl group . The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, an ethylphenyl group, and a trifluoro-3-oxobut-1-enyl group . The exact three-dimensional structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoro-3-oxobut-1-enyl group, which could potentially undergo various reactions due to the presence of a carbonyl group and the electron-withdrawing nature of the trifluoro group . The pyrrolidine ring might also participate in reactions, particularly if it is substituted .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoro group might increase its lipophilicity, which could influence its solubility and distribution in the body if it is used as a drug .Scientific Research Applications
Enantioselective Synthesis and Chemical Properties
One area of research has focused on the Michael reaction of chiral 3-substituted secondary enaminoesters with 2-substituted nitroethylenes, leading to products with good to excellent diastereoselectivity. This methodology has been instrumental in synthesizing pyrrolines or pyrrolidines, which are structurally related to the target compound. The process involves catalytic reduction and cyclization steps, showcasing the compound's potential for generating enantioselective products in organic synthesis (Revial et al., 2000).
Synthesis of Heterocyclic Compounds
Research has also highlighted the versatility of related diazoketoesters for synthesizing a wide range of trifluoromethyl heterocycles. These compounds, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, provide a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. This indicates the potential of using similar chemical frameworks for generating diverse heterocyclic compounds with various applications in medicinal chemistry and material science (Honey et al., 2012).
Metal–Organic Frameworks (MOFs)
Another dimension of research involves the synthesis and study of carboxylate-assisted ethylamide metal–organic frameworks (MOFs). These studies provide insights into the structural, thermostability, and luminescence properties of MOFs. Through the incorporation of ethylamide and carboxylate functionalities, researchers have developed materials with unique properties, which may have implications for catalysis, gas storage, and sensing applications (Sun et al., 2012).
Anticonvulsant and Antimicrobial Activities
Studies on compounds structurally related to the target molecule have also been conducted to explore their potential pharmacological activities. For instance, anticonvulsant enaminones have been examined for their hydrogen bonding properties, which play a crucial role in their biological activity. Such research underscores the importance of structural analysis in understanding the bioactivity of complex organic compounds (Kubicki et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-2-12-6-3-4-7-13(12)21-16(24)14-8-5-10-22(14)11-9-15(23)17(18,19)20/h3-4,6-7,9,11,14H,2,5,8,10H2,1H3,(H,21,24)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDJFOBCPUYDIZ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCCN2C=CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

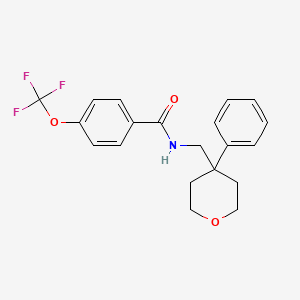

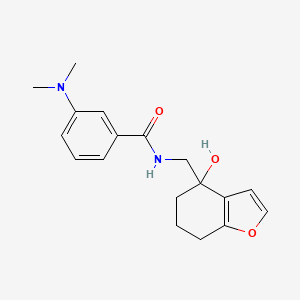
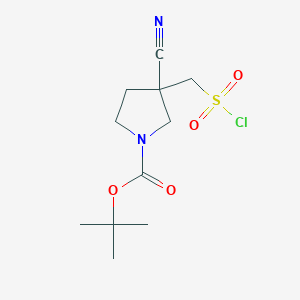
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2997017.png)
![Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2997019.png)
![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2997020.png)
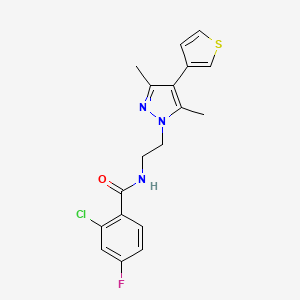
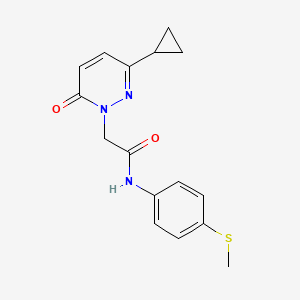
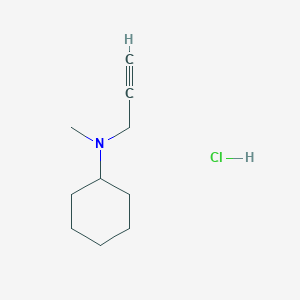

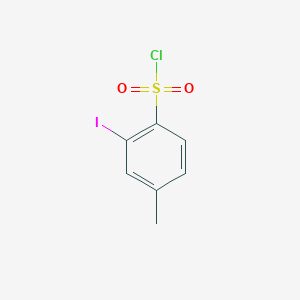
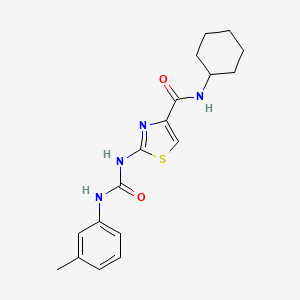
![2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997035.png)